molecular formula C22H35N2+ B1674566 Laurolinium CAS No. 6803-62-9

Laurolinium

Cat. No.: B1674566
CAS No.: 6803-62-9
M. Wt: 327.5 g/mol
InChI Key: MJWHEEXHUDCWDA-UHFFFAOYSA-O
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Chemical Reactions Analysis

Laurolinium acetate undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include the use of solvents like ethanol or water, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of laurolinium acetate involves its interaction with the microbial cell membrane. The compound disrupts the cell membrane integrity, leading to leakage of cellular contents and ultimately cell death. This action is primarily due to its cationic nature, which allows it to interact with the negatively charged components of the microbial cell membrane .

Comparison with Similar Compounds

Laurolinium acetate can be compared with other quaternary ammonium compounds, such as benzalkonium chloride and cetylpyridinium chloride. While all these compounds exhibit antimicrobial properties, this compound acetate is unique due to its specific structure, which provides a broader spectrum of activity against various microorganisms . Similar compounds include:

  • Benzalkonium chloride
  • Cetylpyridinium chloride
  • Dodecyltrimethylammonium chloride

These compounds share similar antimicrobial properties but differ in their specific applications and effectiveness against different types of microorganisms .

Properties

CAS No.

6803-62-9

Molecular Formula

C22H35N2+

Molecular Weight

327.5 g/mol

IUPAC Name

1-dodecyl-2-methylquinolin-1-ium-4-amine

InChI

InChI=1S/C22H34N2/c1-3-4-5-6-7-8-9-10-11-14-17-24-19(2)18-21(23)20-15-12-13-16-22(20)24/h12-13,15-16,18,23H,3-11,14,17H2,1-2H3/p+1

InChI Key

MJWHEEXHUDCWDA-UHFFFAOYSA-O

SMILES

CCCCCCCCCCCC[N+]1=C(C=C(C2=CC=CC=C21)N)C

Canonical SMILES

CCCCCCCCCCCC[N+]1=C(C=C(C2=CC=CC=C21)N)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Laurolinium;  Laurolinium ion;  Laurolinium cation; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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